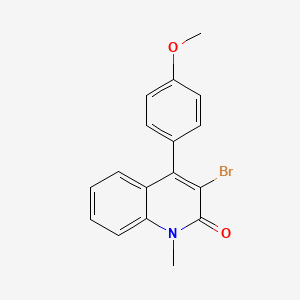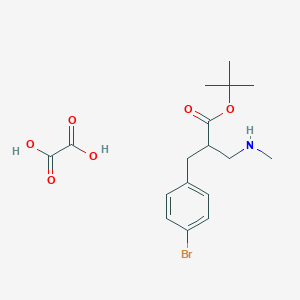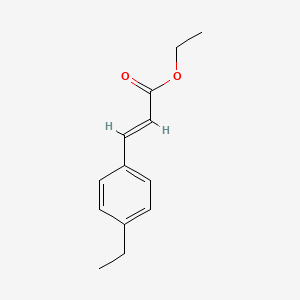
(E)-ethyl 3-(4-ethylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(4-ethylphenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an acrylate moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(4-ethylphenyl)acrylate typically involves the esterification of 3-(4-ethylphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of (meth)acryloyl acid chloride and the corresponding alcohols in a scalable laboratory process platform . This method allows for the efficient and large-scale production of acrylate monomers.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(4-ethylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Formation of 3-(4-ethylphenyl)acrylic acid or 3-(4-ethylphenyl)acetone.
Reduction: Formation of ethyl 3-(4-ethylphenyl)propanoate.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(E)-ethyl 3-(4-ethylphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(4-ethylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and stability. Additionally, the phenyl ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-(4-chlorophenyl)acrylate: Similar in structure but with a chlorine substituent on the phenyl ring.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: A hybrid compound with a methoxy group on the phenyl ring.
Uniqueness
(E)-ethyl 3-(4-ethylphenyl)acrylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other acrylates and contributes to its specific applications in various fields.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-ethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-10H,3-4H2,1-2H3/b10-9+ |
Clave InChI |
NXQYAHYRAUTZPE-MDZDMXLPSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C/C(=O)OCC |
SMILES canónico |
CCC1=CC=C(C=C1)C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


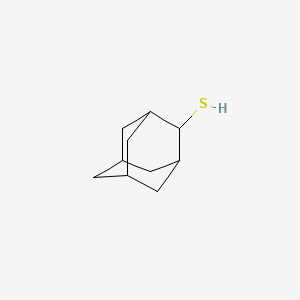
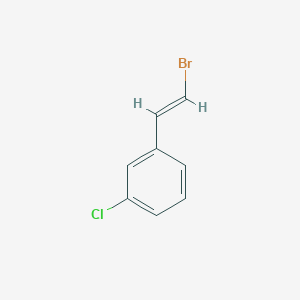

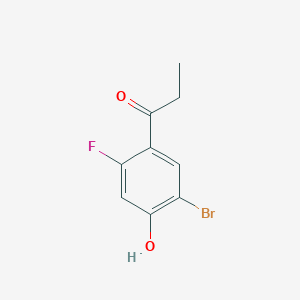

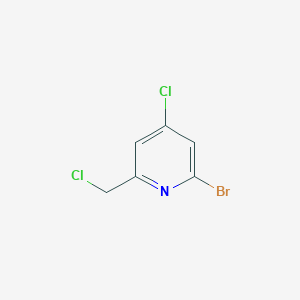
![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
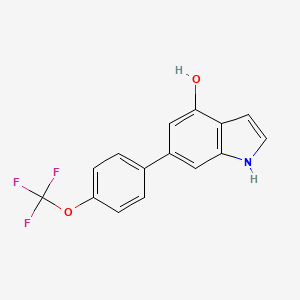

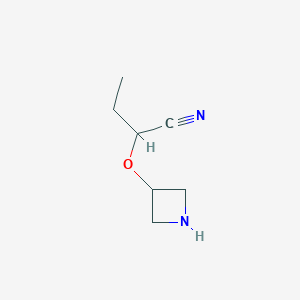
![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
